3-Demethyl Thiocolchicine-d3 3-Demethyl Thiocolchicine-d3 3-Demethyl Thiocolchicine-d3 is a labelled metabolite of Colchicine. Colchicine is a medication used for the treatment of gout.
Brand Name: Vulcanchem
CAS No.: 1246818-03-0
VCID: VC0196576
InChI: InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3
SMILES: CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O
Molecular Formula: C21H20NO5SD3
Molecular Weight: 404.49

3-Demethyl Thiocolchicine-d3

CAS No.: 1246818-03-0

Cat. No.: VC0196576

Molecular Formula: C21H20NO5SD3

Molecular Weight: 404.49

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-Demethyl Thiocolchicine-d3 - 1246818-03-0

Specification

CAS No. 1246818-03-0
Molecular Formula C21H20NO5SD3
Molecular Weight 404.49
IUPAC Name 2,2,2-trideuterio-N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Standard InChI InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3
SMILES CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O
Appearance Yellow Solid
Melting Point >246°C (dec.)

Introduction

Chemical Properties and Structure

Molecular Identity and Classification

3-Demethyl Thiocolchicine-d3 is a stable isotope-labeled variant of thiocolchicine, specifically featuring three deuterium atoms in its structure. This compound belongs to the colchicinoid family, which are naturally occurring alkaloids with significant pharmacological activities. The compound is formally known as 3-O-demethyl-acetyl-d3-thiocolchicine based on its chemical structure and modification pattern .

Chemical Identification

The chemical properties of 3-Demethyl Thiocolchicine-d3 are summarized in Table 1, which provides essential identification parameters used in chemical databases and reference standards.

Table 1: Chemical Identification Parameters of 3-Demethyl Thiocolchicine-d3

ParameterValue
CAS Number1246818-03-0
Molecular FormulaC₂₁H₂₀D₃NO₅S
Molecular Weight404.495 g/mol
Exact Mass404.149 g/mol
Polar Surface Area (PSA)110.16 Ų
LogP3.6728

The compound has a CAS registry number of 1246818-03-0, which uniquely identifies it in chemical databases . Its molecular formula C₂₁H₂₀D₃NO₅S indicates the presence of 21 carbon atoms, 20 hydrogen atoms, 3 deuterium atoms, one nitrogen atom, 5 oxygen atoms, and one sulfur atom .

Structural Features

3-Demethyl Thiocolchicine-d3 is characterized by:

  • A seven-membered tropolone ring system typical of colchicinoids

  • Three deuterium atoms (²H or D) replacing hydrogen atoms in the acetyl group

  • A demethylated structure at the 3-position, featuring a hydroxyl group instead of a methoxy group

  • A methylthio group that distinguishes it from standard colchicine derivatives

The structural modification includes the absence of a methyl group at position 3 (hence "demethyl") and the presence of three deuterium atoms, which serve as stable isotope labels, making this compound particularly valuable for analytical applications .

Synthesis and Production

SpecificationDetails
Product FormatNeat (undiluted compound)
PurityCertified reference material grade
Regulatory StatusControlled product with restrictions
Handling RequirementsSpecial documentation may be required
StabilityShort shelf life product

As indicated by LGC Standards, the compound is classified as a "stable isotope labeled" product and a "metabolite," suggesting its application in metabolic studies and analytical methods . The product is subject to regulatory restrictions, with suppliers noting that "restrictions may apply" and "controlled product" status, indicating the need for proper documentation for purchase and handling .

Applications and Research Significance

Analytical Reference Standards

The primary application of 3-Demethyl Thiocolchicine-d3 is as a certified reference material in analytical chemistry. The deuterium labeling provides a mass shift in mass spectrometric analysis, making it invaluable for:

  • Quantitative analysis of thiocolchicine and its metabolites in biological samples

  • Internal standardization in liquid chromatography-mass spectrometry (LC-MS) methods

  • Method development and validation for pharmaceutical analysis

The incorporation of deuterium atoms creates a compound with nearly identical chemical properties to the non-deuterated analog but with a distinguishable mass, enabling precise quantification even in complex matrices .

Pharmaceutical Research

3-Demethyl Thiocolchicine-d3 serves important functions in pharmaceutical research, particularly in studies related to:

  • Drug metabolism and pharmacokinetics (DMPK) studies of colchicine derivatives

  • Metabolite identification and quantification

  • Bioanalytical method development for clinical trials

The compound is categorized as relevant to "additional pharmaceutical toxicology reference materials" and "additional neuro products," suggesting its importance in neurological and toxicological research applications .

Relationship to Thiocolchicoside

The non-deuterated parent compound, 3-O-demethylthiocolchicine, serves as a precursor for thiocolchicoside (3-O-β-D-glucopyranosyl-3-O-demethylthiocolchicine), which is a widely used pharmaceutical ingredient for treating diseases of the muscle-skeletal system . The deuterated analog likely assists in research related to thiocolchicoside metabolism and analysis.

Thiocolchicoside, derived from 3-O-demethylthiocolchicine, is synthesized through glucosidation processes. One such process involves the reaction of 3-O-demethylthiocolchicine with 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose in the presence of catalysts like 1,1,3,3-tetramethylguanidine and boron trifluoride .

Physical and Chemical Properties

Spectroscopic Properties

The deuterium labeling in 3-Demethyl Thiocolchicine-d3 confers distinctive spectroscopic properties, particularly in mass spectrometry. The presence of three deuterium atoms results in a mass shift of approximately +3 Da compared to the non-deuterated compound, which is useful for distinguishing between the labeled standard and the analyte in quantitative analysis.

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